
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic organic compound characterized by the presence of chlorinated phenyl and furyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-chlorophenyl)-2-furylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
科学的研究の応用
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-(2-Chloropropanoyl)phenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is unique due to its specific combination of chlorinated phenyl and furyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
853311-97-4 |
|---|---|
分子式 |
C19H15Cl2NO2 |
分子量 |
360.2 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
InChIキー |
BEZFXUJGNJFEPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





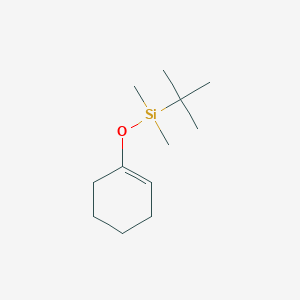

![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)

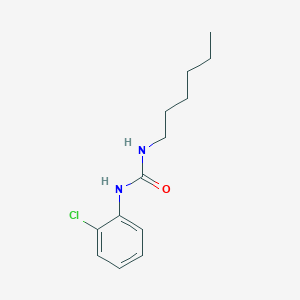
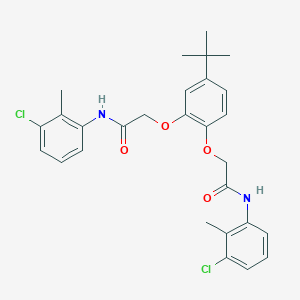
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
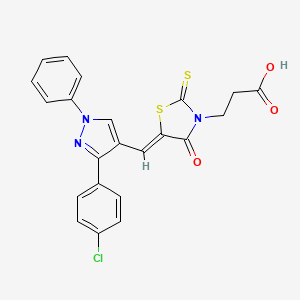

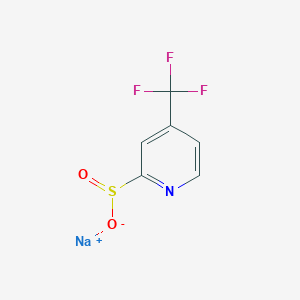
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
